molecular formula C14H21NO2*HCl B613221 Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate CAS No. 209325-69-9

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Cat. No.: B613221
CAS No.: 209325-69-9
M. Wt: 235,33*36,45 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a benzylamino group and a methyl ester group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable ester precursor under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, influencing various biochemical processes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate can be compared with other similar compounds, such as:

    Methyl (2S,3S)-2-(phenylamino)-3-methylpentanoate: This compound has a phenylamino group instead of a benzylamino group, leading to different reactivity and applications.

    Methyl (2S,3S)-2-(benzylamino)-3-ethylpentanoate:

The uniqueness of this compound lies in its specific structural features and stereochemistry, which contribute to its distinct reactivity and applications in various fields.

Properties

IUPAC Name

methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWBRJIWLYMTF-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.